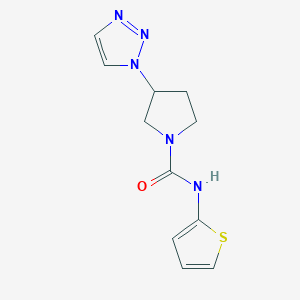
2,5-difluoro-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Difluoro-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide is a complex organic compound notable for its diverse applications in scientific research and industry. This compound features a quinoline core with tetrahydroquinoline and difluorobenzene moieties, making it significant in various chemical reactions and processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically begins with the preparation of the 1,2,3,4-tetrahydroquinoline core, which can be achieved through the catalytic hydrogenation of quinoline under specific conditions. Next, the introduction of phenylsulfonyl groups is achieved via a sulfonylation reaction using phenylsulfonyl chloride in the presence of a base such as pyridine. Finally, the difluorobenzene moiety is introduced through an electrophilic aromatic substitution reaction with appropriate fluorinating agents under controlled conditions.
Industrial Production Methods
Industrial production leverages large-scale batch processes, utilizing robust catalysts and optimized reaction conditions to maximize yield and purity. Reactors are designed to handle the specific needs of each step, with precise temperature and pressure control to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2,5-Difluoro-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: Oxidation of the tetrahydroquinoline core to quinoline.
Reduction: Reduction of the sulfonyl group to thiol.
Substitution: Electrophilic and nucleophilic substitution reactions, particularly on the difluorobenzene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous conditions.
Substitution: Alkyl halides in the presence of a base for nucleophilic substitution; halogenated compounds for electrophilic substitution.
Major Products
Oxidation: Formation of quinoline derivatives.
Reduction: Formation of thiol-substituted compounds.
Substitution: Varied substituted products depending on the reacting group.
Scientific Research Applications
Chemistry
In chemistry, it serves as a building block for synthesizing more complex molecules and as a reactant in studying reaction mechanisms.
Biology
It is used in biological studies to investigate cell signaling pathways due to its ability to interact with various cellular targets.
Medicine
In medicinal chemistry, it shows potential in drug development, particularly in designing novel inhibitors for specific enzymes and receptors.
Industry
Industrial applications include its use as an intermediate in the synthesis of dyes, pigments, and agricultural chemicals.
Mechanism of Action
The compound exerts its effects through various molecular targets. It can interact with enzymes, modifying their activity through inhibition or activation. The difluorobenzene moiety plays a crucial role in binding affinity, while the tetrahydroquinoline core facilitates interaction with diverse biological pathways.
Comparison with Similar Compounds
Compared to other sulfonamide derivatives, this compound's difluorobenzene and tetrahydroquinoline units confer unique reactivity and binding properties.
Similar Compounds
N-(4-methylquinolin-6-yl)benzenesulfonamide
2,5-dichloro-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide
These compounds share similar core structures but differ in substituent groups, impacting their reactivity and applications.
There you have it! This compound is as complex as it is fascinating. Got any follow-ups on this, or do you feel enlightened already?
Properties
IUPAC Name |
N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-2,5-difluorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F2N2O4S2/c22-16-8-10-19(23)21(14-16)30(26,27)24-17-9-11-20-15(13-17)5-4-12-25(20)31(28,29)18-6-2-1-3-7-18/h1-3,6-11,13-14,24H,4-5,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMOSYPGQHBFVPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)NS(=O)(=O)C3=C(C=CC(=C3)F)F)N(C1)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F2N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

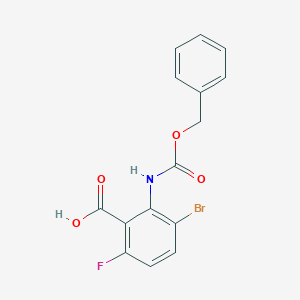
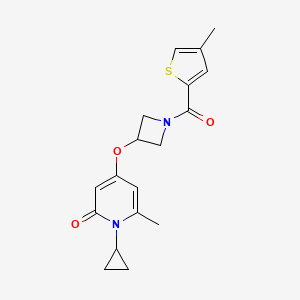
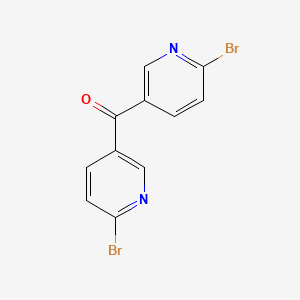
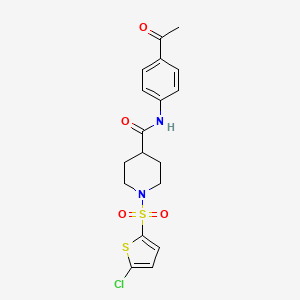
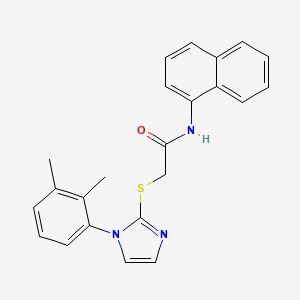
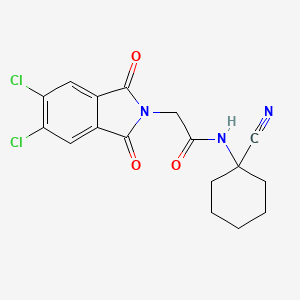

![2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2685398.png)
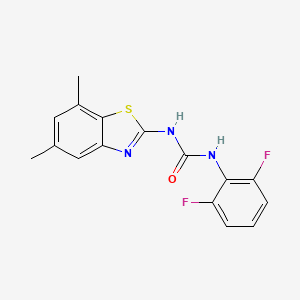
![1-[3-(methylamino)-4-nitro-1H-pyrazol-1-yl]ethan-1-one](/img/structure/B2685400.png)
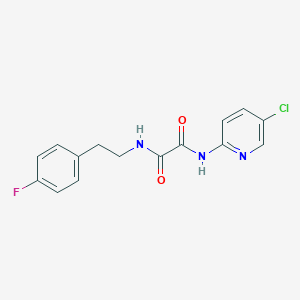
![5-(allylamino)-4-chloro-2-[2-(4-chlorophenyl)-2-oxoethyl]-3(2H)-pyridazinone](/img/structure/B2685406.png)
